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Abstract

Src homology 2 domain-containing phosphatase 2 (SHP2) is a non-receptor protein tyrosine
phosphatase that plays a critical role in cell signaling and is a key regulator of the RAS-
mitogen-activated protein kinase (MAPK) pathway.[1][2][3] Its dysregulation is implicated in
various cancers, making it a compelling target for therapeutic intervention.[4] IACS-13909 is a
potent and selective allosteric inhibitor of SHP2 that has demonstrated significant anti-tumor
activity, particularly in overcoming resistance to targeted therapies.[1][3][5] This technical guide
provides an in-depth analysis of the structural basis of IACS-13909's interaction with SHP2,
detailing the binding mechanism, relevant quantitative data, and the experimental protocols
used for its characterization.

Introduction to SHP2 and Allosteric Inhibition

SHP2, encoded by the PTPN11 gene, is a crucial transducer of signals from receptor tyrosine
kinases (RTKs) to downstream pathways, most notably the RAS/MAPK cascade.[6] The
protein consists of two N-terminal SH2 domains (N-SH2 and C-SH2), a protein tyrosine
phosphatase (PTP) catalytic domain, and a C-terminal tail. In its inactive state, the N-SH2
domain blocks the active site of the PTP domain, maintaining an auto-inhibited conformation.[7]
[8] Activation of SHP2 occurs upon binding of the SH2 domains to phosphorylated tyrosine
residues on upstream signaling partners, leading to a conformational change that relieves this
auto-inhibition and allows for substrate dephosphorylation.
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Allosteric inhibitors of SHP2, such as IACS-13909, function by binding to a site distinct from the
catalytic pocket.[2][9] This binding event stabilizes the auto-inhibited conformation of SHP2,
effectively locking the enzyme in its inactive state and preventing its participation in signaling
cascades.[7][8] This mechanism offers high selectivity and avoids the challenges associated
with targeting the highly conserved active site of phosphatases.[4]

IACS-13909: A Potent and Selective Allosteric
Inhibitor

IACS-13909 was identified as a potent, selective, and orally bioavailable allosteric inhibitor of
SHP2.[5][10] It effectively suppresses signaling through the MAPK pathway and has shown
efficacy in preclinical models of cancers driven by a broad spectrum of RTKs.[1][9] A key
finding is its ability to overcome both EGFR-dependent and EGFR-independent mechanisms of
resistance to osimertinib in non-small cell lung cancer (NSCLC).[1][3][11]

Quantitative Binding and Activity Data

The potency and binding affinity of IACS-13909 for SHP2 have been characterized through
various biochemical and biophysical assays.

Parameter Value Method Reference

In vitro enzymatic
IC50 ~15.7 nM assay with full-length [11[31[5]
human SHP2

Isothermal Titration

Kd ~32 nM _ [1][3][5]
Calorimetry (ITC)

PDB ID 6WU8 X-ray Crystallography [1][12]

Resolution 2.40 A X-ray Crystallography [12]

Structural Basis of IACS-13909 Binding

The co-crystal structure of IACS-13909 in complex with human SHP2 (PDB: 6WU8S) reveals the
precise molecular interactions that underpin its allosteric inhibition.[1][12] IACS-13909 binds to
a pocket formed at the interface of the N-SH2, C-SH2, and PTP domains.[13] This binding
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stabilizes the closed, auto-inhibited conformation of SHP2, preventing the N-SH2 domain from
disengaging from the PTP domain and thus keeping the enzyme in an inactive state.

The key interactions involve residues from all three domains, creating a "molecular glue" that
locks the protein's conformation. The high selectivity of IACS-13909 for SHP2 over other
phosphatases, such as the highly homologous SHP1, is attributed to specific amino acid
differences within this allosteric binding pocket.[10][13] For instance, the presence of Proline
491 in SHP2 is a critical determinant for inhibitor binding, a residue that is not conserved in
SHP1.[1]

Signaling Pathway and Mechanism of Action

The binding of IACS-13909 to SHP2 has direct consequences on downstream signaling. By
locking SHP2 in its inactive state, IACS-13909 prevents the dephosphorylation of its
substrates, which in turn inhibits the activation of the RAS-RAF-MEK-ERK (MAPK) signaling
cascade.
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Caption: SHP2 signaling pathway and the inhibitory action of IACS-13909.
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Experimental Protocols
X-ray Crystallography

To determine the co-crystal structure of IACS-13909 and SHP2, the following general protocol
is employed:

e Protein Expression and Purification: Full-length human SHP2 is expressed in an E. coli
expression system and purified to homogeneity using standard chromatographic techniques.

o Co-crystallization: The purified SHP2 protein is incubated with a molar excess of IACS-
13909. Crystallization conditions are screened using vapor diffusion methods (hanging or
sitting drop) at various temperatures.

o Data Collection: Crystals are cryo-protected and diffraction data are collected at a
synchrotron source.

o Structure Determination and Refinement: The structure is solved by molecular replacement
using a previously determined structure of SHP2 as a search model. The model is then
refined against the collected diffraction data, and the inhibitor is built into the electron density
map.
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Caption: Experimental workflow for determining the SHP2-IACS-13909 co-crystal structure.

In Vitro Enzymatic Assay

The inhibitory activity of IACS-13909 on SHP2 phosphatase activity is determined using a
biochemical assay:

* Reagents: Purified full-length recombinant human SHP2, a phosphopeptide substrate (e.g.,
a bis-tyrosyl-phosphorylated peptide), and a detection reagent (e.g., malachite green for
phosphate detection).
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e Assay Procedure:

o

SHP2 enzyme is pre-incubated with varying concentrations of IACS-13909.

[¢]

The phosphatase reaction is initiated by the addition of the phosphopeptide substrate.

[e]

The reaction is allowed to proceed for a defined period at a controlled temperature.

[e]

The reaction is stopped, and the amount of free phosphate generated is quantified using
the detection reagent.

o Data Analysis: The concentration of IACS-13909 that inhibits 50% of the enzyme activity
(IC50) is calculated from the dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity (Kd) of IACS-13909 to SHP2:

o Sample Preparation: Purified SHP2 protein is placed in the sample cell of the calorimeter,
and a concentrated solution of IACS-13909 is loaded into the injection syringe. Both are in
the same buffer.

o Titration: A series of small injections of IACS-13909 into the SHP2 solution is performed.
o Data Acquisition: The heat change associated with each injection is measured.

o Data Analysis: The resulting data are fitted to a binding model to determine the dissociation
constant (Kd), stoichiometry (n), and enthalpy of binding (AH).

Logical Relationship of Allosteric Inhibition

The allosteric inhibition of SHP2 by IACS-13909 can be understood through a logical
relationship diagram.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b3028516?utm_src=pdf-body
https://www.benchchem.com/product/b3028516?utm_src=pdf-body
https://www.benchchem.com/product/b3028516?utm_src=pdf-body
https://www.benchchem.com/product/b3028516?utm_src=pdf-body
https://www.benchchem.com/product/b3028516?utm_src=pdf-body
https://www.benchchem.com/product/b3028516?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028516?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Upstream Signal )
(e.g., pY peptide) activates

SHP2 Active State promotes Downstream Signaling
SHP2 Basal State
(Auto-inhibited) (Gpen Conformation) (MAPK Pathway)

binds to

~
~~

~~

~

IACS-13000 N St leeie SR leads to Inhibition of
Downstream Signaling

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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